tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Description
Structural Characterization and Molecular Identity
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound’s IUPAC name, derived from its functional groups and substituent positions, is tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate . This name reflects the following structural components:
- tert-Butyl group : A bulky ester moiety attached to the carbamate oxygen.
- Carbamate core : A central carbamate linkage (N-methyl-N-(tert-butoxycarbonyl)).
- Pyrazole ring : A five-membered heterocycle with substituents at positions 1, 3, 4, and 5.
Alternative naming conventions include:
- Carbamic acid, N-[(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-, 1,1-dimethylethyl ester .
- tert-Butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate .
Table 1: Key Nomenclatural Features
| Component | Position | Functional Group |
|---|---|---|
| tert-Butyl | Carbamate oxygen | Ester |
| Methyl | Carbamate nitrogen | N-substitution |
| Pyrazole | Core heterocycle | Five-membered ring |
| Bromo | Pyrazole C4 | Halogen substituent |
| Cyano | Pyrazole C5 | Nitrile group |
| Methyl | Pyrazole N1 | Alkyl substituent |
Molecular Formula Analysis: C₁₂H₁₇BrN₄O₂ Composition Breakdown
The molecular formula C₁₂H₁₇BrN₄O₂ corresponds to a molecular weight of 329.19 g/mol . This composition is validated by:
- Carbon (C₁₂) : Contributions from the tert-butyl group (4 carbons), pyrazole ring (4 carbons), and methyl substituents (4 carbons).
- Hydrogen (H₁₇) : Includes tert-butyl (9 hydrogens), pyrazole (3 hydrogens), and methyl groups (5 hydrogens).
- Bromine (Br) : A single bromine atom at pyrazole C4.
- Nitrogen (N₄) : Pyrazole ring (2 nitrogens), carbamate (1 nitrogen), and cyano group (1 nitrogen).
- Oxygen (O₂) : Carbamate carbonyl and ester oxygen.
Table 2: Elemental Composition Breakdown
| Element | Quantity | Contribution |
|---|---|---|
| Carbon | 12 | Pyrazole, tert-butyl, methyl groups |
| Hydrogen | 17 | Aliphatic chains and ring positions |
| Bromine | 1 | Electrophilic substituent |
| Nitrogen | 4 | Heterocycle, carbamate, cyano group |
| Oxygen | 2 | Carbonyl and ester functionalities |
Three-Dimensional Structural Features and Conformational Isomerism
The molecule’s three-dimensional structure is governed by:
- Steric hindrance : The tert-butyl group imposes significant spatial constraints, favoring a gauche conformation relative to the carbamate nitrogen.
- Pyrazole ring planarity : Conjugation in the aromatic pyrazole ring restricts rotational freedom, with substituents at C1 (methyl), C3 (carbamate-linked methyl), C4 (bromo), and C5 (cyano) fixed in a coplanar arrangement.
- Conformational isomerism : Potential for restricted rotation around the carbamate nitrogen or pyrazole C3–C4 bonds, though no experimental data confirms this.
Key Structural Motifs
- Carbamate linkage : A central carbonyl group flanked by tert-butyl and methylamino substituents.
- Electrophilic pyrazole : Bromo and cyano groups enhance reactivity at specific sites.
- Steric shielding : The tert-butyl group protects the carbamate from nucleophilic attack.
Spectroscopic Fingerprint Analysis
Infrared (IR) Spectral Signatures of Functional Groups
The IR spectrum would exhibit diagnostic absorption bands for:
| Functional Group | Approximate Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Carbonyl (C=O) | 1700–1750 | Carbamate ester |
| Nitrile (C≡N) | 2250–2200 | Cyano substituent |
| C–Br | 550–600 | Pyrazole C4 bromine |
| C–O–C (ester) | 1200–1300 | tert-Butyl ester |
| C–N (carbamate) | 1250–1300 | Carbamate linkage |
Note: Specific spectral data for this compound is not publicly available; assignments are based on analogous structures.
Nuclear Magnetic Resonance (NMR) Profile Interpretation
While exact NMR data is unavailable, expected signals include:
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.4 (s) | Singlet | tert-Butyl protons |
| ¹H | 3.2–3.8 (m) | Multiplet | Pyrazole C3–CH₂–N |
| ¹H | 4.0–4.5 (m) | Multiplet | Carbamate methyl protons |
| ¹³C | 150–160 | Singlet | Carbonyl carbon |
| ¹³C | 110–120 | Singlet | Cyano carbon |
| ¹³C | 90–100 | Singlet | Pyrazole C4–Br |
Mass Spectrometric Fragmentation Patterns
Predicted fragmentation pathways include:
| Fragment | m/z | Loss |
|---|---|---|
| M⁺ | 329.19 | – |
| [M – C₄H₉]⁺ | 272.12 | tert-Butyl group |
| [M – CO₂]⁺ | 285.19 | Carbonyl oxygen |
| [M – Br]⁺ | 250.11 | Bromine atom |
Note: Bromine isotopes (⁷⁹Br and ⁸¹Br) would produce M and M+2 peaks.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)16(4)7-8-10(13)9(6-14)17(5)15-8/h7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLRKGVZBYVBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its functional groups and overall structure.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Uses acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Intermediate for Anticancer Drugs
One of the primary applications of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is as a precursor in the synthesis of Lorlatinib , a drug used to treat non-small cell lung cancer (NSCLC). Lorlatinib is effective against tumors with specific genetic alterations, including those involving the ALK and ROS1 genes. The compound’s structure allows for modifications that enhance the efficacy and selectivity of the resultant drug .
Research has indicated that derivatives of the pyrazole structure, including those containing this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar pyrazole scaffolds can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study published in the ACS Omega journal involved synthesizing multiple pyrazole derivatives to evaluate their cytotoxic effects on cancer cells. Among these, compounds featuring the this compound structure were identified as having promising antiproliferative activities against a range of cancer types, including lung and liver cancers .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | HepG2 | 4.98 |
| 10c | MDA-MB-231 | 7.84 |
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that compounds based on this pyrazole structure could inhibit key cancer-related targets such as topoisomerase II, EGFR, and microtubules, which are critical for cell division and proliferation . This suggests that these compounds could be developed into multi-targeted therapies for more effective cancer treatment.
Mechanism of Action
The mechanism of action of tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its role as an intermediate in the synthesis of Lorlatinib. Lorlatinib targets and inhibits anaplastic lymphoma kinase (ALK) and ROS1, which are involved in the growth and proliferation of cancer cells. By inhibiting these kinases, Lorlatinib effectively reduces tumor growth and progression .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Impact of Substituents on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups: The bromo and cyano groups in the target compound are electron-withdrawing, reducing the pyrazole ring’s susceptibility to electrophilic substitution compared to analogs with methoxy or phenyl groups (e.g., ). This electronic profile may influence its reactivity in downstream coupling reactions . In contrast, trifluoromethyl groups () enhance lipophilicity and metabolic stability, making such analogs more suited for drug candidates .
Steric Effects :
- The tert-butyl carbamate group provides steric protection to the adjacent amine, a feature shared across many analogs (e.g., ). However, bulky substituents like triisopropylsilyl () or bicyclo[2.2.2]octane () significantly alter molecular conformation and solubility .
Biological Activity: Pyrazole derivatives with hydroxyethyl or phenyl groups () have demonstrated receptor-binding activity in calcium mobilization assays (e.g., NTS1/NTS2 receptors in ).
Physicochemical and Pharmacological Profiles
- Melting Points : The target compound’s melting point is unspecified, but analogs range widely (e.g., 80–81°C for trifluoromethyl derivatives vs. 163–166°C for chromen-4-one-containing compounds ).
- Lipophilicity: The bromo and cyano groups likely increase logP compared to hydroxyethyl derivatives () but reduce it relative to trifluoromethyl analogs .
Biological Activity
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound serves as an intermediate in the synthesis of Lorlatinib, an FDA-approved drug for treating non-small cell lung cancer (NSCLC) . The biological activity of this compound is closely linked to its structural characteristics, which influence its interactions with biological targets.
The molecular formula of this compound is C12H17BrN4O2, with a molecular weight of 329.19 g/mol. Its chemical structure features a tert-butyl group, a pyrazole ring, and a carbamate moiety, which are critical for its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C12H17BrN4O2 |
| Molecular Weight | 329.19 g/mol |
| CAS Registry Number | 1454848-24-8 |
| Boiling Point | 441.1 ± 45.0 °C (predicted) |
| Density | 1.38 ± 0.1 g/cm³ |
Biological Activity and Mechanisms
The biological activity of pyrazole derivatives, including this compound, can be attributed to their ability to interact with various biological targets. Key findings regarding its activity include:
1. Anticancer Activity:
- As an intermediate in the synthesis of Lorlatinib, this compound exhibits potent anticancer properties against NSCLC by inhibiting ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) signaling pathways .
- Structure–activity relationship (SAR) studies indicate that modifications in the pyrazole structure can enhance potency and selectivity against cancer cell lines .
2. Enzyme Inhibition:
- Pyrazole derivatives have shown potential as inhibitors of various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes . The compound's ability to inhibit COX enzymes suggests anti-inflammatory properties that may complement its anticancer effects.
- Studies have indicated that certain pyrazole derivatives can inhibit cysteine proteases, which are critical in various cellular processes, including apoptosis and cell signaling .
3. Pharmacokinetics:
- The pharmacokinetic profile of pyrazole derivatives suggests good oral bioavailability and favorable absorption characteristics. This is crucial for their effectiveness as therapeutic agents .
- Some studies predict hepatotoxicity and potential interactions with cytochrome P450 enzymes, which necessitate careful evaluation during drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
Study on Anticancer Properties:
A study published in Molecules highlighted the synthesis and evaluation of various pyrazole derivatives for anticancer activity. The findings demonstrated that modifications at specific positions on the pyrazole ring significantly enhanced cytotoxicity against NSCLC cell lines .
Anti-inflammatory Activity Evaluation:
Research published in MDPI examined the anti-inflammatory effects of substituted pyrazole derivatives using carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited significant reductions in inflammation with minimal side effects on gastric tissues .
Inhibition Studies:
A comprehensive review on the pharmacological activities of pyrazole derivatives reported that compounds similar to this compound demonstrated promising inhibition profiles against several target enzymes, indicating their potential utility in treating inflammatory diseases alongside cancer .
Q & A
Q. Example Optimization Table :
| Step | Reagent/Condition | Purpose | Yield Range |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF | Amine protection | 70–85% |
| Bromination | NBS, DCM, 0°C | Electrophilic substitution | 60–75% |
(Basic) How to purify this compound after synthesis?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures. Slow cooling enhances crystal formation .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–30% EtOAc in hexane). Monitor fractions via TLC (Rf = 0.3–0.5) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases validate purity >95% .
(Advanced) How to resolve discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer:
- NMR Analysis : Compare observed shifts with computed DFT models (e.g., B3LYP/6-311+G(d,p)). Anomalies may indicate tautomerism or impurities .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and detects isotopic patterns for bromine .
Q. Example NMR Comparison :
| Proton | Expected δ (ppm) | Observed δ (ppm) | Deviation |
|---|---|---|---|
| Pyrazole CH₃ | 3.10–3.50 | 3.30 | ±0.05 |
| Boc tert-butyl | 1.43 (s) | 1.45 (s) | +0.02 |
(Advanced) What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
Q. Crystallization Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | EtOAc/Hexane (1:3) | |
| Temp. | 25°C → 4°C (gradient) |
(Advanced) How to analyze hydrogen bonding in the crystal lattice?
Methodological Answer:
- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury or PLATON .
- Density Functional Theory (DFT) : Calculate interaction energies (e.g., AIM analysis) for key H-bonds .
- Thermal Ellipsoids : Use ORTEP-3 to visualize anisotropic displacement parameters and assess disorder .
(Advanced) How to optimize protecting groups for derivative synthesis?
Methodological Answer:
- Orthogonal Protection : Combine Boc (acid-labile) with Fmoc (base-labile) groups for sequential deprotection .
- Stability Testing : Monitor Boc cleavage under acidic conditions (e.g., TFA/DCM) via LC-MS to avoid premature deprotection .
(Advanced) What mechanistic insights guide reaction design with this compound?
Methodological Answer:
- Kinetic Studies : Use in situ IR or NMR to track intermediate formation (e.g., iminium ions in alkylation) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace reaction pathways .
(Advanced) How to validate purity and stability under storage?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Moisture Sensitivity : Use Karl Fischer titration to ensure <0.1% water content in bulk material .
(Advanced) How to design multi-step syntheses using this compound as an intermediate?
Methodological Answer:
- Pd-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the bromine position .
- Protection-Deprotection Cascades : Example from : Boc protection → nitro reduction → cyclization .
(Advanced) What computational tools predict reactivity in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMF or THF using GROMACS .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
